molecular formula C20H20N4O2 B7495960 N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide

N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide

Cat. No. B7495960
M. Wt: 348.4 g/mol
InChI Key: RYUPSUGHHLPQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide (CPOT) is a chemical compound that has been studied for its potential as a therapeutic agent in various fields of research, including cancer treatment, inflammation, and neurological disorders.

Mechanism of Action

The exact mechanism of action of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide is not fully understood, but research suggests that it may act on multiple pathways and targets. In cancer cells, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to induce apoptosis, or programmed cell death, by activating caspase enzymes and inhibiting the Akt/mTOR signaling pathway. In inflammation, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-alpha and IL-6, by inhibiting the NF-kappaB signaling pathway. In Alzheimer's disease, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to reduce amyloid-beta accumulation in the brain by inhibiting the beta-secretase enzyme.
Biochemical and Physiological Effects:
N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to have various biochemical and physiological effects in different areas of research. In cancer cells, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit angiogenesis, or the formation of new blood vessels that supply nutrients to tumors. In inflammation, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to reduce inflammation and oxidative stress, and improve gut barrier function. In Alzheimer's disease, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to improve cognitive function, reduce amyloid-beta accumulation in the brain, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide as a research tool is its high purity, which allows for accurate and reproducible results. N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide is also relatively stable and soluble in organic solvents, which makes it easy to handle and store. However, one limitation of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide is its low aqueous solubility, which may limit its use in certain experiments that require aqueous solutions. Additionally, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide may have off-target effects in certain cell lines or animal models, which should be taken into consideration when interpreting results.

Future Directions

There are several future directions for research on N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide. In cancer research, further studies are needed to determine the optimal dosage and treatment duration of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide, as well as its potential as a combination therapy with other anticancer agents. In inflammation research, further studies are needed to determine the underlying mechanisms of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide's anti-inflammatory effects, as well as its potential as a treatment for other inflammatory diseases. In Alzheimer's disease research, further studies are needed to determine the long-term safety and efficacy of N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide, as well as its potential as a disease-modifying therapy. Overall, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has shown promising results in various areas of research, and further studies are needed to fully understand its potential as a therapeutic agent.

Synthesis Methods

N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide can be synthesized using a one-pot reaction method that involves the reaction of 4-cyclopentyloxyaniline with 4-(1,2,4-triazol-1-yl)benzoyl chloride in the presence of triethylamine and dichloromethane. The reaction yields N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide as a white solid with a purity of over 98%, which can be further purified using recrystallization.

Scientific Research Applications

N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been studied for its potential as a therapeutic agent in various fields of research. In cancer treatment, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells, including breast cancer, lung cancer, and liver cancer cells. Inflammation is another area of research where N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been studied, with promising results in reducing inflammation in animal models of arthritis and colitis. In neurological disorders, N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide has been studied as a potential treatment for Alzheimer's disease, with research indicating that it may improve cognitive function and reduce amyloid-beta accumulation in the brain.

properties

IUPAC Name

N-(4-cyclopentyloxyphenyl)-4-(1,2,4-triazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c25-20(15-5-9-17(10-6-15)24-14-21-13-22-24)23-16-7-11-19(12-8-16)26-18-3-1-2-4-18/h5-14,18H,1-4H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPSUGHHLPQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.